Pseudoginsenósido Rt5

Descripción general

Descripción

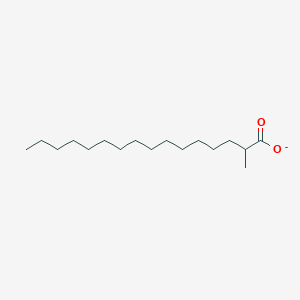

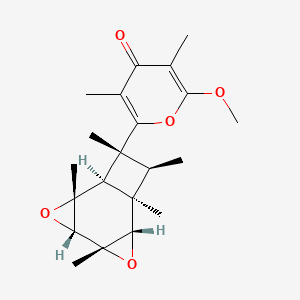

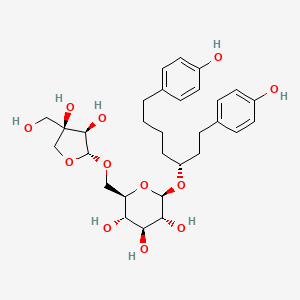

. Pertenece a la clase de los ginsenosidos, que son saponinas conocidas por sus diversas actividades farmacológicas. El pseudoginsenósido RT5 tiene una fórmula molecular de C36H62O10 y un peso molecular de 654,88 g/mol .

Aplicaciones Científicas De Investigación

El pseudoginsenósido RT5 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El pseudoginsenósido RT5 ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Reduce el estrés oxidativo eliminando radicales libres.

Efectos antiinflamatorios: Inhibe la producción de citoquinas proinflamatorias.

Inducción de apoptosis: Induce la apoptosis en las células cancerosas activando las vías de las caspasas.

Análisis Bioquímico

Biochemical Properties

Pseudoginsenoside Rt5 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme UDP-glycosyltransferase, which catalyzes the glycosylation of Pseudoginsenoside Rt5, converting it into other ginsenosides . This interaction is essential for the biosynthesis of ginsenosides and their subsequent biological activities. Additionally, Pseudoginsenoside Rt5 has been shown to inhibit oxidative stress in kidney tissues, thereby protecting against nephrotoxicity .

Cellular Effects

Pseudoginsenoside Rt5 exerts significant effects on various types of cells and cellular processes. It has been demonstrated to ameliorate cisplatin-induced nephrotoxicity by reducing oxidative stress and tubular apoptosis in kidney cells . Furthermore, Pseudoginsenoside Rt5 does not interfere with the anti-cancer effects of cisplatin, making it a promising candidate for combination therapy in cancer treatment . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against nephrotoxicity.

Molecular Mechanism

The molecular mechanism of Pseudoginsenoside Rt5 involves several key processes. It binds to specific biomolecules, leading to the inhibition of oxidative stress and apoptosis in kidney cells . Pseudoginsenoside Rt5 also modulates gene expression, particularly genes involved in oxidative stress and apoptosis pathways. This modulation is achieved through the interaction with transcription factors and other regulatory proteins, resulting in the protective effects observed in nephrotoxicity models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pseudoginsenoside Rt5 have been observed to change over time. The compound is stable under standard storage conditions and retains its biological activity for extended periods . In in vitro and in vivo studies, Pseudoginsenoside Rt5 has shown long-term protective effects against nephrotoxicity, with sustained inhibition of oxidative stress and apoptosis in kidney cells . These findings suggest that Pseudoginsenoside Rt5 is a stable and effective compound for long-term use in therapeutic applications.

Dosage Effects in Animal Models

The effects of Pseudoginsenoside Rt5 vary with different dosages in animal models. Studies have shown that a dosage of 10 mg/kg of Pseudoginsenoside Rt5 can significantly attenuate cisplatin-induced nephrotoxicity without compromising the anti-cancer effects of cisplatin . Higher doses may lead to adverse effects, including potential toxicity. Therefore, it is crucial to determine the optimal dosage for therapeutic applications to maximize the benefits while minimizing the risks.

Metabolic Pathways

Pseudoginsenoside Rt5 is involved in several metabolic pathways, primarily through its interaction with UDP-glycosyltransferase enzymes . These enzymes catalyze the glycosylation of Pseudoginsenoside Rt5, converting it into other ginsenosides such as 20S, 24S-MR2 . This conversion is essential for the biosynthesis and biological activity of ginsenosides. Additionally, Pseudoginsenoside Rt5 may influence metabolic flux and metabolite levels, contributing to its overall biological effects.

Transport and Distribution

Within cells and tissues, Pseudoginsenoside Rt5 is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of Pseudoginsenoside Rt5 across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of Pseudoginsenoside Rt5 is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

Pseudoginsenoside Rt5 is localized in specific subcellular compartments, which is essential for its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization ensures that Pseudoginsenoside Rt5 interacts with the appropriate biomolecules and exerts its protective effects against nephrotoxicity and other conditions.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El pseudoginsenósido RT5 se obtiene principalmente mediante la extracción de Panax quinquefolium. El proceso de extracción implica varios pasos:

Extracción con Alcohol: Las raíces secas de Panax quinquefolium se someten a extracción con alcohol.

Cromatografía: El extracto se purifica luego utilizando cromatografía en columna de gel de sílice de fase positiva y reversa.

Recristalización: El producto final se obtiene mediante recristalización.

Métodos de Producción Industrial

La producción industrial de this compound sigue métodos de extracción y purificación similares, pero a mayor escala. El proceso implica el uso de solventes de grado industrial y equipos de cromatografía para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

El pseudoginsenósido RT5 experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

El pseudoginsenósido RT5 es único entre los ginsenosidos debido a su estructura específica y propiedades farmacológicas. Los compuestos similares incluyen:

- Ginsenosido Rb1

- Ginsenosido Rg1

- Ginsenosido Rh2

- Ginsenosido F1

Estos compuestos comparten estructuras centrales similares pero difieren en sus porciones de azúcar y grupos funcionales, lo que lleva a actividades biológicas distintas .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,28+,29-,30+,33+,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUXXNNRFNUAY-JLXGCTMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98474-78-3 | |

| Record name | 98474-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical methods used to isolate and identify ginsenosides from plants?

A1: Researchers commonly employ techniques like column chromatography, often utilizing silica gel and reversed-phase (RP) columns, to separate and purify ginsenosides from plant extracts []. Structural identification relies heavily on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

Q2: Are there any known enzymatic steps involved in the biosynthesis of ginsenosides similar in structure to Pseudoginsenoside RT5?

A2: While the provided research doesn't directly investigate Pseudoginsenoside RT5 biosynthesis, the study on Panax vietnamensis var. fuscidiscus highlights the role of UDP-glycosyltransferases in forming ocotillol-type ginsenosides like Majonoside R2 []. These enzymes catalyze the transfer of sugar moieties, influencing the structural diversity and potentially the biological activity of ginsenosides. Further research is needed to determine if similar enzymes are involved in Pseudoginsenoside RT5 biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-aminophenyl)-N,8-dimethyl-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide](/img/structure/B1258963.png)

![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)

![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)

![4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1258970.png)